1,4-Dioxaspiro[4.5]decan-8-ylmethanol (CAS 17159-82-9) is a highly versatile, monoprotected bifunctional building block widely procured for complex organic synthesis. By utilizing a robust 1,4-dioxaspiro[4.5]decane (ethylene ketal) protecting group, it effectively masks the ketone moiety of 4-(hydroxymethyl)cyclohexanone. This structural feature allows chemists to perform high-yielding transformations on the primary alcohol—such as tosylation, oxidation, or etherification—without triggering competitive side reactions at the ketone center [1]. Procuring this pre-protected intermediate streamlines synthetic workflows by eliminating the need for in-house protection steps, directly supporting the scalable production of functionalized alicyclic APIs.
Substituting this compound with unprotected 4-(hydroxymethyl)cyclohexanone leads to severe process inefficiencies. If the unprotected analog is used, attempts to derivatize the primary alcohol (e.g., via tosyl chloride) result in competitive enolization, self-condensation, or nucleophilic attack at the exposed ketone, drastically reducing target yields and necessitating complex chromatographic separations [1]. Furthermore, substituting the spirocyclic ethylene ketal with an acyclic alternative, such as a dimethyl acetal, introduces hydrolytic instability; acyclic acetals are significantly more prone to premature cleavage during mildly acidic workups or silica gel chromatography, compromising batch-to-batch reproducibility and downstream yield [2].
Derivatization of the primary alcohol into a leaving group is a critical step in API synthesis. Using 1,4-dioxaspiro[4.5]decan-8-ylmethanol allows for near-quantitative conversion to the corresponding tosylate or mesylate. In contrast, unprotected 4-(hydroxymethyl)cyclohexanone undergoes competitive enolization and side reactions under basic tosylation conditions, yielding complex mixtures [1].
| Evidence Dimension | Tosylation/Mesylation Yield |
| Target Compound Data | >90-95% yield of the isolated tosylate/mesylate without ketone interference. |
| Comparator Or Baseline | Unprotected 4-(hydroxymethyl)cyclohexanone (complex mixture, <50% target yield). |
| Quantified Difference | >40% absolute yield improvement and elimination of ketone-derived byproducts. |
| Conditions | Standard tosylation (TsCl, TEA/DMAP, DCM, 0 °C to RT). |
Procuring the pre-protected spiroketal eliminates the need for in-house protection steps and ensures high-yield, scalable production of functionalized cyclohexyl intermediates.
The stability of the protecting group dictates the operational window for downstream chemistry. The ethylene ketal (1,4-dioxaspiro[4.5]decane) exhibits significantly higher resistance to hydrolysis under mildly acidic or aqueous workup conditions compared to acyclic dialkyl acetals. This thermodynamic and kinetic stability prevents premature deprotection during multi-step syntheses[1].
| Evidence Dimension | Resistance to mild acid hydrolysis |
| Target Compound Data | Stable across standard aqueous workups and mild acidic conditions (e.g., silica gel chromatography). |
| Comparator Or Baseline | Dimethyl acetal analogs (prone to partial hydrolysis on silica or during aqueous extraction). |
| Quantified Difference | Significantly extended half-life under mildly acidic conditions. |
| Conditions | Aqueous workup and silica gel purification. |
The spirocyclic ketal ensures batch-to-batch reproducibility by preventing premature ketone exposure during complex multi-step API synthesis.
After the primary alcohol is successfully functionalized, the spiroketal must be cleanly removed to allow for further elaboration. 1,4-dioxaspiro[4.5]decan-8-yl derivatives undergo rapid and quantitative deprotection back to the ketone using standard acidic conditions, allowing for subsequent orthogonal functionalization such as reductive amination[1].
| Evidence Dimension | Deprotection Yield |
| Target Compound Data | Quantitative (>95%) conversion to the ketone. |
| Comparator Or Baseline | Non-cleavable or harsh-cleavage protecting groups (e.g., standard ethers). |
| Quantified Difference | Near-complete recovery of the ketone under mild conditions. |
| Conditions | TFA in DCM or aqueous acid at ambient temperature. |
Reliable, high-yielding deprotection is essential for procurement in late-stage drug discovery, minimizing material loss after expensive downstream modifications.
This compound is an optimal choice for synthesizing functionalized cyclohexyl linkers or target-binding ligands (e.g., SMARCA or STAT degraders). The primary alcohol can be converted to a leaving group for coupling, while the ketone is preserved for later unmasking and further elaboration [1].
Procured heavily for the construction of complex spirocyclic or substituted cyclohexyl moieties in APIs (e.g., ATAD2 or Menin-MLL inhibitors). The orthogonal reactivity of the protected ketone and the primary alcohol allows for precise, step-wise functionalization of the alicyclic core [2].
Ideal for industrial scale-up where step-economy is critical. Purchasing the pre-protected 1,4-dioxaspiro[4.5]decan-8-ylmethanol bypasses the yield-limiting, in-house protection step of 4-(hydroxymethyl)cyclohexanone, directly accelerating the manufacturing timeline [3].
Irritant